molecular formula C10H10ClNO4S B13314606 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride CAS No. 1443981-53-0

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride

Cat. No.: B13314606
CAS No.: 1443981-53-0
M. Wt: 275.71 g/mol
InChI Key: ZDBJZZVZWUEIEH-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is a member of the benzoxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Biological Activity

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a compound belonging to the benzoxazepine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following molecular formula: C12H12ClN2O3SC_{12}H_{12}ClN_{2}O_{3}S. The compound features a benzoxazepine core with a sulfonyl chloride substituent that enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP1), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy.

2. Receptor Modulation:
It may act as an agonist or antagonist at certain receptors influencing cellular signaling pathways. Research indicates that benzoxazepine derivatives can modulate neurotransmitter receptors, potentially impacting central nervous system functions .

Pharmacological Properties

The pharmacological profile of this compound includes:

Activity Description
AnticancerInhibits PARP1 leading to enhanced sensitivity to chemotherapy in cancer cells.
NeuroprotectiveExhibits protective effects against neurodegeneration by modulating neurotransmitter systems .
Anti-inflammatoryPotentially reduces inflammation through modulation of immune responses.

Case Studies

Several studies have investigated the biological activity of related benzoxazepine compounds:

  • CNS Activity in Mice:
    A study demonstrated that derivatives similar to 4-Methyl-5-oxo-benzoxazepines exhibited significant activity on the central nervous system in murine models. These compounds showed promise for treating anxiety and depressive disorders .
  • Anticancer Efficacy:
    Research indicated that benzoxazepine derivatives could enhance the effects of chemotherapeutic agents in tumors with homologous recombination deficiencies. This is particularly relevant for cancers like breast and ovarian cancer where PARP inhibitors have shown effectiveness.

Properties

CAS No.

1443981-53-0

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonyl chloride

InChI

InChI=1S/C10H10ClNO4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

ZDBJZZVZWUEIEH-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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